molecular formula C20H23ClN4O5S B2919805 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1215612-70-6

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2919805
CAS No.: 1215612-70-6
M. Wt: 466.94
InChI Key: GUZXVRKTILEOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 5. The compound features a 3-nitrobenzamide moiety linked to a dimethylaminoethyl side chain, with a hydrochloride salt enhancing its solubility in polar solvents. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the nitro group may contribute to electron-withdrawing effects influencing reactivity or binding interactions .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S.ClH/c1-22(2)10-11-23(19(25)13-6-5-7-14(12-13)24(26)27)20-21-17-15(28-3)8-9-16(29-4)18(17)30-20;/h5-9,12H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZXVRKTILEOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, functionalization of the aromatic ring, and coupling with the appropriate amine and nitrobenzamide moieties. Common reagents and conditions used in these reactions include:

    Formation of Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.

    Functionalization of Aromatic Ring: Methoxylation and nitration reactions are typically carried out using methanol and nitric acid, respectively.

    Coupling Reactions: The final coupling step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

Ranitidine Hydrochloride

Parameter Target Compound Compound 2 SzR-105 Ranitidine Hydrochloride
Molecular Formula C₂₀H₂₃ClN₄O₅S C₉H₁₀ClN₃O₂S₂ C₁₅H₂₀ClN₃O₂ C₁₃H₂₂N₄O₃S·HCl
Molecular Weight (g/mol) 478.94 291.78 309.79 350.87
Core Structure Benzothiazole Benzodithiazin Quinoline Furan
Key Substituents 4,7-Dimethoxy, 3-nitrobenzamide, dimethylaminoethyl Chloro, methyl, hydrazine Hydroxyquinoline, dimethylaminopropyl Nitro, dimethylaminomethyl, thioether
Salt Form Hydrochloride None Hydrochloride Hydrochloride

Structural Insights :

  • Benzothiazole vs. Benzodithiazin : The target’s benzothiazole core lacks the sulfonyl groups present in benzodithiazin derivatives (e.g., Compound 2), which may reduce oxidative stability but improve metabolic resistance .
  • Nitro Group : Shared with ranitidine, the nitro group in the target compound could facilitate redox-mediated interactions or serve as a hydrogen-bond acceptor .
  • Tertiary Amine Side Chains: The dimethylaminoethyl group in the target and SzR-105’s dimethylaminopropyl side chain both enhance water solubility via protonation, though steric differences may affect target engagement .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound and SzR-105 suggests high aqueous solubility compared to neutral analogs like Compound 2 .
  • Thermal Stability : Compound 2 exhibits a high decomposition temperature (271–272°C), likely due to its rigid benzodithiazin core. The target compound’s benzothiazole scaffold may confer moderate thermal stability, though decomposition data are unavailable .
  • Electronic Effects : The 4,7-dimethoxy groups on the benzothiazole ring are electron-donating, contrasting with the electron-withdrawing nitro group on the benzamide moiety. This duality may create a polarized structure, enhancing reactivity in catalytic or binding contexts .

Pharmacological Potential (Inferred from Analogs)

  • Kinase Inhibition: SzR-105’s quinoline-carboxamide structure shares functional similarities with kinase inhibitors, suggesting the target compound may interact with ATP-binding pockets .
  • Gastrointestinal Applications : Ranitidine’s nitro-functionalized furan core targets H₂ receptors, implying the target’s nitro group could be leveraged for similar receptor modulation .

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

  • Molecular Formula : C14H21N3O2S
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 1105188-35-9

Synthesis

The synthesis of benzothiazole derivatives has been extensively documented. The target compound can be synthesized through various methods involving the reaction of 4,7-dimethoxybenzothiazole with appropriate amines and nitro groups. The characterization of the synthesized compound is typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The key findings regarding the target compound include:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on the proliferation of A431 and A549 cells as measured by the MTT assay.
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in these cancer cell lines.
  • Cytokine Modulation : It was observed that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, suggesting an anti-inflammatory effect alongside its anticancer activity .

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways such as AKT and ERK in cancer cells, which are pivotal for cell survival and proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, further contributing to its anticancer efficacy .

Research Findings and Case Studies

A comprehensive study involving benzothiazole derivatives indicated that modifications to the benzothiazole nucleus could enhance biological activity. Notably:

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12991.5Inhibition of IL-6/TNF-α

The data suggests that this compound is a promising candidate for further development in cancer therapeutics due to its dual action as an anticancer and anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethoxybenzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by substitution and amidation. A representative approach includes:
  • Step 1 : Condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under anhydrous conditions.
  • Step 2 : Alkylation of the secondary amine using 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium hydride) under inert atmosphere.
  • Purification : Membrane separation technologies (e.g., nanofiltration) can isolate the hydrochloride salt with >85% purity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield
1DMF, N₂, 80°C, 12h75%
2KH, DMF, reflux85%

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzothiazole and benzamide moieties.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). To address this:
  • Systematic Replication : Repeat assays using standardized protocols (e.g., CLP 416 chemical biology methods) .
  • Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking to assess target binding consistency).
  • Control Experiments : Test compound stability under physiological conditions (e.g., 37°C, pH 7.4) via HPLC-MS to rule out degradation artifacts .

Q. How can researchers design experiments to study the compound’s mechanism of action in membrane interactions?

  • Methodological Answer :
  • Theoretical Framework : Link to membrane transport theories (e.g., Fickian diffusion or carrier-mediated models) .
  • Experimental Design :
  • Use fluorescence quenching assays with liposomal membranes to quantify permeability.
  • Apply molecular dynamics simulations to predict partitioning behavior of the nitrobenzamide group.
  • Data Integration : Combine spectroscopic data (e.g., fluorescence intensity) with computational outputs to validate hypotheses .

Methodological & Theoretical Questions

Q. How to align research on this compound with broader chemical biology theories?

  • Methodological Answer :
  • Conceptual Framework : Connect to structure-activity relationship (SAR) models for benzothiazole derivatives, emphasizing the role of nitro and dimethylamino groups in electron transfer .
  • Experimental Validation : Perform comparative studies with analogs (e.g., replacing the nitro group with cyano) to isolate electronic effects .

Q. What advanced separation techniques improve yield and purity during scale-up?

  • Methodological Answer :
  • Membrane Technologies : Use tangential flow filtration (TFF) for large-scale purification, optimizing pore size (10–50 kDa) to retain the compound (MW ~500 Da) while removing impurities .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for analytical validation .

Data Analysis & Reporting

Q. How to address variability in spectroscopic data for quality control?

  • Methodological Answer :
  • Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).
  • Statistical Tools : Apply ANOVA to batch data (e.g., NMR peak integrals) to identify outliers.
  • Documentation : Report detailed metadata (e.g., solvent lot numbers, humidity levels) to enhance reproducibility .

Ethical & Conceptual Considerations

Q. How to ensure ethical rigor in studies involving this compound’s potential bioactivity?

  • Methodological Answer :
  • Informed Consent : For human cell line studies, comply with institutional review board (IRB) protocols.
  • Data Transparency : Share raw datasets via repositories (e.g., NCATS Inxight) to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.